![molecular formula C21H28N2O6 B1404545 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid CAS No. 1160247-20-0](/img/structure/B1404545.png)
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid
概要
説明
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid is a complex organic compound with a unique spirocyclic structure. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry. The compound is characterized by its spirocyclic framework, which includes a diazaspiro nonane core, and protective groups such as Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl).
準備方法
The synthesis of 2-Cbz-7-Boc-2,7-diazaspiro-[44]nonane-4-carboxylicacid involves multiple steps, typically starting with the formation of the diazaspiro nonane core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often using automated synthesis equipment to ensure consistency .
化学反応の分析
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the protective groups are attached. .
科学的研究の応用
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological disorders.
作用機序
The mechanism of action of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Cbz and Boc) play a crucial role in modulating the compound’s reactivity and stability, allowing it to interact selectively with its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
類似化合物との比較
Similar compounds to 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid include:
2-Boc-2,7-diazaspiro-[4.4]nonane: This compound lacks the Cbz protective group but shares the same diazaspiro nonane core.
7-Boc-2-oxo-1,7-diazaspiro-[4.4]nonane: This compound has a similar spirocyclic structure but includes an oxo group at a different position.
tert-Butyl 2,7-diazaspiro-[4.4]nonane-2-carboxylate: This compound is similar in structure but has different protective groups. The uniqueness of this compound lies in its combination of protective groups and its specific spirocyclic framework, which confer distinct chemical properties and reactivity .
特性
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)22-10-9-21(13-22)14-23(11-16(21)17(24)25)18(26)28-12-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTIZYRCMIVLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127980 | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-20-0 | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


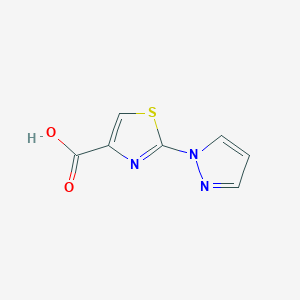
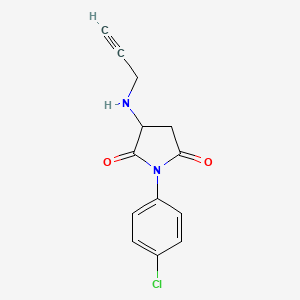
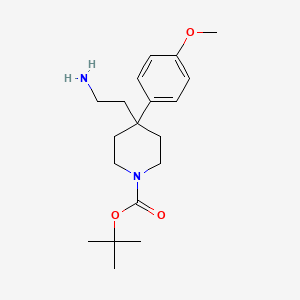
![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)
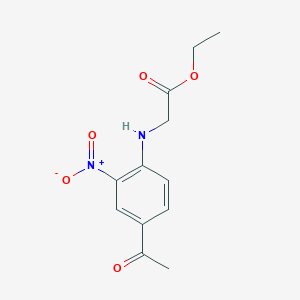
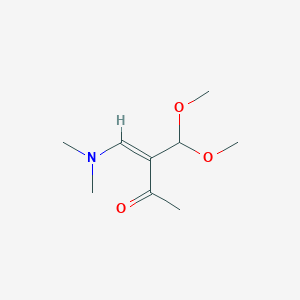
![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)


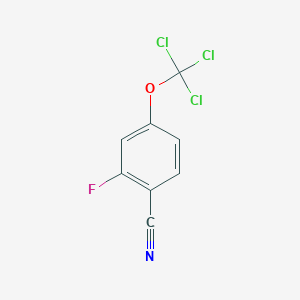

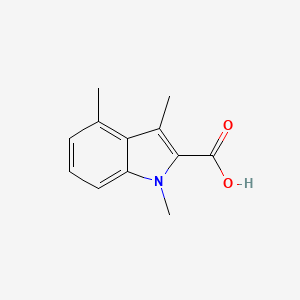

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)
